molecular formula C27H49Cl2N B14717750 N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride CAS No. 13316-69-3

N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride

Cat. No.: B14717750
CAS No.: 13316-69-3
M. Wt: 458.6 g/mol
InChI Key: WJPCQQKUAPIKMX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound’s structure includes a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, making it effective in reducing surface tension and acting as a detergent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride typically involves the quaternization of N,N-dimethyloctadecylamine with 4-chlorobenzyl chloride. The reaction is carried out in an organic solvent such as toluene or acetonitrile, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using large-scale crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, and the reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride has several scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membranes due to its surfactant properties.

    Medicine: Investigated for its potential antimicrobial and antifungal properties.

    Industry: Utilized in the formulation of detergents, disinfectants, and fabric softeners.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial and fungal cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Chlorophenyl)methyl]cyclopentanamine
  • 4-Chloro-N-methylaniline
  • 4-Chlorobenzyl chloride

Uniqueness

N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride is unique due to its long alkyl chain, which enhances its surfactant properties. This makes it more effective in applications requiring surface tension reduction compared to similar compounds with shorter alkyl chains.

Properties

CAS No.

13316-69-3

Molecular Formula

C27H49Cl2N

Molecular Weight

458.6 g/mol

IUPAC Name

(4-chlorophenyl)methyl-dimethyl-octadecylazanium;chloride

InChI

InChI=1S/C27H49ClN.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29(2,3)25-26-20-22-27(28)23-21-26;/h20-23H,4-19,24-25H2,1-3H3;1H/q+1;/p-1

InChI Key

WJPCQQKUAPIKMX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)Cl.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.